5,7-Docosadiynoic acid
Overview
Description
5,7-Docosadiynoic acid is a fluorescent molecule with a low molecular weight . This makes it ideal for use in a variety of strategies. This compound can be used as a fluorescent probe for the detection of membrane interactions and also has many potential applications in polymerized optical devices .
Synthesis Analysis
5,7-Docosadiynoic Acid is an amphiphilic molecule used in the synthesis of artificial cell membranes .
Molecular Structure Analysis
The molecular formula of 5,7-Docosadiynoic acid is C22H36O2 . The average mass is 332.520 Da and the monoisotopic mass is 332.271515 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5,7-Docosadiynoic acid are as follows :
Scientific Research Applications
Neuroscience Applications : DHA promotes neurogenesis both in vitro and in vivo, which could modulate hippocampal function regulated by neurogenesis (Kawakita, Hashimoto, & Shido, 2006). Additionally, DHA pre-administration has been found to beneficially affect the decline in learning ability in Alzheimer's disease model rats (Hashimoto et al., 2002).
Cardiovascular Health : DHA treatment inhibits intracellular Ca(2+) dynamics in vascular smooth muscle cells, contributing to its beneficial properties on cardiovascular disorders (Hirafuji et al., 2001).
Cancer Treatment and Prevention : DHA induces apoptosis in human MCF-7 breast cancer cells both in vitro and in vivo, which could aid in breast cancer treatment and prevention (Kang et al., 2010). It also enhances the anticancer effect of 5-fluorouracil (5-FU), suggesting a potential approach for cancer therapy (Zhuo et al., 2008).
Biochemical Synthesis : 5,7-Docosadiynoic acid is useful as an intermediate in the synthesis of arachidonic acid, poly-yn alcohols, and docosa-4,7,10,13,16,19-hexaynoic acid (Steen, Pabon, & Dorp, 2010).
Inflammatory and Immune Responses : DHA is a precursor to docosatrienes and 17S-series resolvins, which regulate inflammation and resolution events (Hong et al., 2003). It also attenuates immunoglobulin A nephropathy and IL-6 transcription in mice (Jia et al., 2004).
properties
IUPAC Name |
docosa-5,7-diynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-14,19-21H2,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCYROIQAAHHIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC#CC#CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407829 | |
Record name | 5,7-DOCOSADIYNOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Docosadiynoic acid | |
CAS RN |
178560-65-1 | |
Record name | 5,7-DOCOSADIYNOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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